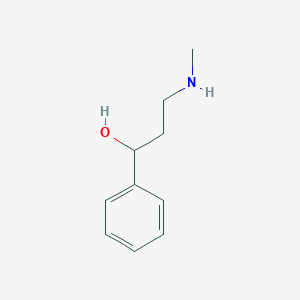

3-(methylamino)-1-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDCGNHLFVSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866081 | |

| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42142-52-9 | |

| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42142-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylamino-1-phenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042142529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[2-(methylamino)ethyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLAMINO-1-PHENYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I28ND993BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a crucial synthetic intermediate and active pharmacophore in modern medicinal chemistry. It is a phenethylamine derivative and a member of the amphetamine chemical class. This compound is also known by several synonyms, including norpseudoephedrine and cathine.[1][2] It is found naturally in the plant Catha edulis (khat).[2][3] The stereochemistry of this compound is of paramount importance as it dictates its biological activity and application in the synthesis of enantiopure pharmaceuticals.[4] Notably, the (1R) enantiomer is a key intermediate in the production of (R)-Atomoxetine, a medication for Attention-Deficit/Hyperactivity Disorder (ADHD), while the racemic compound is an important precursor for the synthesis of the antidepressant fluoxetine.[4][5][6]

This technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and biological significance of this compound, with a focus on providing actionable data and protocols for laboratory professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound and its common forms are summarized in the tables below. These properties are essential for its handling, characterization, and application in chemical synthesis and analysis.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [7][8] |

| Molecular Weight | 165.23 g/mol | [7][8] |

| Appearance | White to light yellow solid | [7][9] |

| Melting Point | 56-57 °C (racemate) | [9][10] |

| Boiling Point | 286 °C (predicted) | [9] |

| Density | 1.017 g/cm³ (predicted) | [9] |

Stereoisomer-Specific Properties

| Property | (+)-Norpseudoephedrine (cathine) | (-)-Norpseudoephedrine |

| Synonyms | d-norpseudoephedrine, (1S,2S)-2-amino-1-phenylpropan-1-ol | l-norpseudoephedrine |

| CAS Number | 492-39-7 | 3198-82-9 |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol |

| Melting Point | 77.5-78 °C | 77.5-78 °C |

| pKa | 9.19 | 8.92 |

| Optical Rotation | [α]20D +37.9° (c=3 in methanol) | - |

Note: The molecular formula C₉H₁₃NO corresponds to the norpseudoephedrine isomers, which are closely related to this compound.

Solubility

| Solvent | Solubility | Reference |

| Water | 20,000 mg/L (at 25 °C) | [1] |

| Ethanol | 20 mg/mL | [2] |

| DMSO | 10 mg/mL | [11] |

| DMF | 10 mg/mL | [11] |

| PBS (pH 7.2) | 1 mg/mL | [11] |

| Chloroform | Soluble | [3] |

| Ether | Soluble | [3] |

| Dilute Acids | Soluble | [3] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is through the reduction of an intermediate, 3-(methylamino)-1-phenyl-2-propen-1-one.[13]

Protocol: Reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one with Sodium Borohydride [13]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (e.g., 15 mL).

-

Cooling: Cool the solution to 5-10 °C using an ice/water bath.

-

Addition of Reducing Agent: Vigorously stir the solution and add sodium borohydride (NaBH₄) (e.g., 21.0 mmol) in portions over a period of 30 minutes, maintaining the temperature between 5-10 °C.

-

Reaction Progression: Stir the reaction mixture for an additional 30 minutes at 5-10 °C, and then allow it to warm to room temperature and stir for 3 hours.

-

Work-up:

-

Carefully add 4 M aqueous sodium hydroxide (e.g., 60 mL) dropwise while cooling the mixture in an ice/water bath to neutralize the acetic acid (target pH ~12).

-

Extract the aqueous layer with ethyl acetate (e.g., 3 x 70 mL).

-

Wash the combined organic layers with water (e.g., 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Evaporate the solvent under reduced pressure to yield this compound as a yellow oil.

Synthesis via Reductive Amination

Another widely used method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one.[14] This intermediate is typically prepared via a Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride.[14]

Protocol: Raney-Nickel Catalyzed Hydrogenation [15]

-

Preparation: Dissolve 3-methylamino-1-propiophenone hydrochloride in water in a stainless steel autoclave.

-

Catalyst Addition: Add Raney nickel catalyst to the solution.

-

Hydrogenation:

-

Purge the autoclave with nitrogen gas three times.

-

Purge the autoclave with hydrogen gas at 1.5 MPa three times.

-

Heat the reaction mixture to 80°C under a hydrogen pressure of 0.3-1.5 MPa.

-

-

Work-up:

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Adjust the pH of the filtrate to 9-14 using a base solution (e.g., 30% aqueous sodium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Recover the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude product from cyclohexane to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound, particularly in its cathine form, is a psychoactive drug with stimulant properties.[1][2] It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine.[14]

Mechanism of Action:

The primary mechanism of action involves the release of norepinephrine and, to a lesser extent, dopamine.[2][16] It functions as a norepinephrine releasing agent (NRA) and a dopamine releasing agent (DRA).[2] The (-)-norpseudoephedrine enantiomer is a modestly selective norepinephrine releasing agent, with an EC₅₀ of 30 nM for norepinephrine release and 294 nM for dopamine release.[16] Cathine is estimated to have approximately 7-10% of the potency of amphetamine.[2]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action

Caption: Mechanism of action of this compound as a releasing agent.

Regulatory Status

It is important to note that this compound, particularly as cathine, is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule IV controlled substance.[1][2] The World Anti-Doping Agency (WADA) also bans cathine in concentrations of over 5 micrograms per milliliter in urine.[2] Researchers and drug development professionals must adhere to all local and international regulations regarding the handling, synthesis, and distribution of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmacology due to its role as a key synthetic intermediate and its inherent biological activity. A thorough understanding of its chemical properties, stereochemistry, and synthesis is crucial for its effective and safe use in research and development. This guide provides a foundational overview to support the work of scientists and professionals in the field.

References

- 1. Cathine | C9H13NO | CID 441457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cathine - Wikipedia [en.wikipedia.org]

- 3. Norpseudoephedrine [drugfuture.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. innospk.com [innospk.com]

- 7. 3-Methylamino-1-phenylpropanol | CymitQuimica [cymitquimica.com]

- 8. 3-METHYLAMINO-1-PHENYL-1-PROPANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Cathine [webbook.nist.gov]

- 13. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 14. This compound;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

- 15. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 16. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]

Technical Guide: Structure Elucidation of (R)-3-(methylamino)-1-phenylpropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol of significant interest in synthetic organic chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to (R)-fluoxetine, the active enantiomer of the widely-used antidepressant. The precise stereochemistry and connectivity of this molecule are critical for its function and the efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous structure elucidation is a mandatory step in its synthesis and quality control.

This technical guide provides an in-depth overview of the core analytical techniques and methodologies required for the unambiguous structure determination of (R)-3-(methylamino)-1-phenylpropan-1-ol. It covers the expected outcomes from spectroscopic analysis, generalized experimental protocols, and the logical workflow for confirming the molecule's identity, purity, and stereochemistry.

Molecular Structure and Physicochemical Properties

The foundational step in structure elucidation is the determination of basic physical and chemical properties, which are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Stereochemistry | (R)-Absolute | [2] |

| CAS Number | 137999-85-0 (for hydrochloride salt) | [1] |

| Canonical SMILES | CNCC--INVALID-LINK--O | [1][2] |

| InChI Key | XXSDCGNHLFVSET-SNVBAGLBSA-N | [2] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic and Crystallographic Analysis

A combination of spectroscopic techniques is essential for a complete structure confirmation. While publicly available experimental spectra for this specific molecule are limited, this section details the expected results based on its known structure and provides data for a closely related isomer to illustrate the principles of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1 Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.40 - 7.25 | Multiplet | 5H | Ar-H | Protons of the phenyl ring. |

| ~ 4.90 | Doublet of doublets | 1H | H -C(1) | Benzylic proton, coupled to the two adjacent CH₂ protons. |

| ~ 2.90 - 2.70 | Multiplet | 2H | H ₂-C(3) | Protons adjacent to the nitrogen, coupled to C(2) protons. |

| ~ 2.45 | Singlet | 3H | N-CH ₃ | Methyl group protons on the nitrogen atom. |

| ~ 2.00 - 1.80 | Multiplet | 2H | H ₂-C(2) | Methylene protons, coupled to protons on C(1) and C(3). |

| Variable | Broad singlet | 2H | OH , NH | Exchangeable protons; shift is concentration and solvent dependent. |

3.1.2 Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Notes |

| ~ 143.0 | C | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the propanol chain. |

| ~ 128.5 | CH | Ar-C H (para/ortho) | Phenyl ring carbons. |

| ~ 127.8 | CH | Ar-C H (meta) | Phenyl ring carbons. |

| ~ 126.0 | CH | Ar-C H (ortho/para) | Phenyl ring carbons. |

| ~ 75.0 | CH | C -1 | Carbon bearing the hydroxyl group. |

| ~ 51.0 | CH₂ | C -3 | Carbon adjacent to the nitrogen. |

| ~ 40.0 | CH₂ | C -2 | Methylene carbon. |

| ~ 36.0 | CH₃ | N-C H₃ | Methyl carbon on the nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.

| m/z Value | Ion Species | Notes |

| 166.12 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |

| 148.11 | [M+H - H₂O]⁺ | Loss of water from the parent ion, typical for alcohols. |

| 72.08 | [C₄H₁₀N]⁺ | Cleavage product corresponding to CH₃NHCH₂CH₂⁻. |

| 44.05 | [C₂H₆N]⁺ | Fragment from cleavage at the C2-C3 bond (CH₂=NHCH₃)⁺. |

X-Ray Crystallography

Disclaimer: The following data pertains to the structural isomer C₁₀H₁₅NO (CAS 114133-37-8) and is provided for illustrative purposes only.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9816 (8) |

| b (Å) | 23.8962 (19) |

| c (Å) | 7.4653 (8) |

| β (º) | 111.119 (7) |

| Volume (ų) | 995.40 (19) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.103 |

| R-factor (R[F² > 2σ(F²)]) | 0.071 |

| wR(F²) | 0.201 |

Experimental Protocols

The following sections describe generalized protocols for the key analytical techniques used in structure elucidation.

NMR Spectroscopy Protocol (General)

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height should be ~4-5 cm.[4]

-

¹H NMR Acquisition :

-

Instrument : 400-600 MHz NMR Spectrometer.

-

Pulse Program : Standard single pulse (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on concentration.

-

-

¹³C {¹H} NMR Acquisition :

-

Pulse Program : Standard proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

-

2D NMR (COSY, HSQC, HMBC) : Utilize standard, instrument-specific pulse programs and parameter sets for COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to establish connectivity.[4]

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and 2D correlation data.

Mass Spectrometry Protocol (LC-MS/ESI)

-

Sample Preparation : Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[5] Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.[5] Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

Instrumentation : Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

LC Method (for purity assessment) :

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase : Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 0.3-0.5 mL/min.

-

Injection Volume : 1-5 µL.

-

-

MS Method :

-

Ionization Mode : ESI Positive.

-

Mass Range : Scan from m/z 50 to 500.

-

Capillary Voltage : 3-4 kV.

-

Source Temperature : 120-150 °C.

-

Data Analysis : Identify the [M+H]⁺ ion to confirm the molecular weight. For further confirmation, perform tandem MS (MS/MS) by selecting the parent ion and applying collision-induced dissociation (CID) to analyze the resulting fragment ions.[6]

-

Single-Crystal X-Ray Diffraction Protocol (General)

-

Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For the related isomer, crystallization from ether was successful.[3]

-

Data Collection :

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

-

Use a diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement :

-

Data Reduction : Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

-

Structure Solution : Use direct methods or Patterson methods (e.g., using software like SHELXS) to solve the phase problem and generate an initial electron density map.[3]

-

Structure Refinement : Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization (e.g., using SHELXL).[3]

-

Validation : The final model is validated based on metrics like R-factor, goodness-of-fit (S), and residual electron density.

-

Visualizations: Workflows and Pathways

Diagrams created with Graphviz help visualize the logical flow of the structure elucidation process and the synthetic context of the molecule.

Caption: A logical workflow for the structure elucidation of an organic molecule.

Caption: A common synthetic route to the target compound via reduction.

References

- 1. Page loading... [guidechem.com]

- 2. GSRS [precision.fda.gov]

- 3. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-(methylamino)-1-phenylpropan-1-ol CAS number

An In-Depth Technical Guide to (S)-3-(methylamino)-1-phenylpropan-1-ol

This technical guide provides a comprehensive overview of (S)-3-(methylamino)-1-phenylpropan-1-ol, a chiral amino alcohol significant as a synthetic intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, various synthesis methodologies with experimental protocols, and its role in the synthesis of prominent pharmaceutical agents.

Chemical and Physical Properties

(S)-3-(methylamino)-1-phenylpropan-1-ol is a chiral compound, and its stereochemistry is pivotal for the biological activity of the final pharmaceutical products derived from it. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 114133-37-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅NO | [1][3][4][5] |

| Molecular Weight | 165.23 g/mol | [1][4][6] |

| Appearance | White to light yellow solid | [4][6] |

| Melting Point | 56-57 °C (for racemate) | [6] |

| Boiling Point | 286 °C (predicted) | [6] |

| Density | 1.017 g/cm³ (predicted) | [6] |

| InChI Key | XXSDCGNHLFVSET-SNVBAGLBSA-N ((S)-enantiomer) |

Associated CAS Numbers:

| Compound | CAS Number | Reference |

| Racemic 3-(methylamino)-1-phenylpropan-1-ol | 42142-52-9 | [4][7][8][9] |

| (R)-3-(methylamino)-1-phenylpropan-1-ol | 115290-81-8 | [6] |

| (1R)-3-(methylamino)-1-phenylpropan-1-ol hydrochloride | 137999-85-0 | [6][10] |

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for producing this compound have been documented, with the choice of method often depending on the desired stereochemical purity and scalability.

Protocol 1: Synthesis from Acetophenone

This method involves the reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to form an intermediate, which is then reduced.

Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride

-

Combine acetophenone (120.0g), paraformaldehyde (30.0g), and monomethylamine hydrochloride (67.5g) in a 1000ml autoclave.

-

Add 500ml of ethanol as a solvent.

-

Heat the mixture to 60°C. The reaction progress is monitored by sampling every 2 hours until the content of 3-methylamino-1-propiophenone hydrochloride stabilizes.

-

Once the reaction is complete, concentrate the solution by heating to approximately one-third of its original volume.

-

Cool the concentrated solution to induce crystallization, then filter to obtain 3-methylamino-1-propiophenone hydrochloride as a white to slightly yellow solid.[11]

Step 2: Reduction to 3-methylamino-1-phenylpropan-1-ol

-

Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in water in a stainless steel pressure vessel.

-

Add Raney nickel catalyst (6.1g).

-

Purge the reactor with nitrogen three times, followed by hydrogen (0.3 MPa) three times.

-

Maintain the reaction temperature at 25°C with stirring, supplying hydrogen as it is consumed.

-

The reaction is complete when hydrogen uptake ceases, yielding an aqueous solution of 3-methylamino-1-phenylpropan-1-ol hydrochloride.[11]

-

Adjust the pH of the solution to 9-14 using a 30% potassium hydroxide solution.[11]

-

Extract the product with ethyl acetate.

-

Recover the solvent under reduced pressure, and recrystallize the crude product from cyclohexane to obtain pure 3-methylamino-1-phenylpropan-1-ol.[11]

Protocol 2: Asymmetric Synthesis from Benzaldehyde

For the enantiomerically pure (S) or (R) form, an asymmetric synthesis approach is employed. The following protocol describes the synthesis of the (R)-enantiomer.

-

A key step in this multi-step synthesis is the catalytic asymmetric allylation of benzaldehyde. This produces (R)-1-phenyl-but-3-en-1-ol with a high enantiomeric excess (96% ee).[6]

-

This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a 96% yield by refluxing with aqueous methylamine.[6]

-

The entire synthesis from benzaldehyde can be completed in six steps with an overall yield of 50% and an enantiomeric excess of 99%.[6]

Protocol 3: Reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one

This method utilizes sodium borohydride for the reduction of an enaminone intermediate.

-

Add sodium borohydride (800 mg, 21.0 mmol) in portions to a vigorously stirred solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) over 30 minutes at a temperature of 5-10°C.[12]

-

Continue stirring the reaction mixture for another 30 minutes at the same temperature, and then for 3 hours at room temperature.[12]

-

For workup, add 4 M aqueous sodium hydroxide (60 ml) dropwise under cooling in a water/ice bath until the pH is approximately 12.[12]

-

Extract the resulting mixture three times with ethyl acetate (70 ml each).

-

Wash the combined organic layers with water (50 ml) and dry over sodium sulfate.[12]

-

Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[12]

Pharmacological Significance and Mechanism of Action

(S)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Atomoxetine and Fluoxetine.[9][10][12]

-

Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[9] The (R)-enantiomer of this compound is a specific intermediate for the production of (R)-Atomoxetine.[9]

-

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The oxidized ketone form, 3-(methylamino)-1-phenylpropan-1-one, is a known human metabolite of both (S)- and (R)-fluoxetine.[13]

The phenethylamine scaffold of this molecule is shared with other biologically active compounds like ephedrine, which functions as an agonist at both alpha- and beta-adrenergic receptors.[9][10] This structural similarity suggests its potential interaction with adrenergic systems. Researchers are also exploring its use as a foundational structure for developing novel triple reuptake inhibitors that target serotonin, norepinephrine, and dopamine transporters, which could lead to new treatments for various central nervous system disorders.[9]

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action of Downstream Product (Atomoxetine)

Caption: The mechanism of action of Atomoxetine, a downstream product of the title compound.

References

- 1. (1S)-3-(Methylamino)-1-phenylpropan-1-ol) - Opulent Pharma [opulentpharma.com]

- 2. (s)-3-(methylamino)-1-phenylpropanol (114133-37-8) | 114133-37-8 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Methylamino-1-phenylpropanol | CymitQuimica [cymitquimica.com]

- 5. (S)-3-METHYLAMINO-1-PHENYL-PROPAN-1-OL [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 42142-52-9|this compound|BLD Pharm [bldpharm.com]

- 9. This compound Research Chemical [benchchem.com]

- 10. This compound;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

- 11. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 12. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 13. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of 3-(methylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of 3-(methylamino)-1-phenylpropan-1-ol, a sympathomimetic amine. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its close structural analogs, ephedrine and pseudoephedrine, to infer its likely pharmacological profile. The document details its expected mechanism of action, including interactions with adrenergic receptors and the norepinephrine transporter. Furthermore, it outlines standard experimental protocols for characterizing such compounds and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of sympathomimetic agents.

Introduction

This compound is a chiral amino alcohol with the chemical formula C₁₀H₁₅NO. Its structure features a phenyl group and a hydroxyl group on the first carbon of a propanol backbone, with a methylamino group at the third position. This compound is recognized as a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine and epinephrine[1]. It is also known as an intermediate in the synthesis of pharmaceuticals, including atomoxetine, and as a potential impurity in drugs like fluoxetine hydrochloride[1]. The pharmacological activity of this compound is expected to be significantly influenced by its stereochemistry, a characteristic it shares with related compounds like ephedrine and pseudoephedrine[1].

Mechanism of Action

The primary mechanism of action of this compound is anticipated to involve a combination of direct and indirect sympathomimetic effects.

-

Direct Agonism at Adrenergic Receptors: The compound likely acts as a direct agonist at α- and β-adrenergic receptors. Activation of these receptors initiates downstream signaling cascades that produce a range of physiological responses.

-

Indirect Sympathomimetic Action: Similar to its analogs, it is expected to act as a norepinephrine releasing agent, increasing the concentration of norepinephrine in the synaptic cleft. This is achieved by promoting the efflux of norepinephrine from presynaptic nerve terminals, thereby enhancing adrenergic neurotransmission. It may also inhibit the reuptake of norepinephrine by binding to the norepinephrine transporter (NET).

Quantitative Pharmacological Data (Comparative Analysis)

Specific quantitative pharmacological data for this compound is not extensively available in peer-reviewed literature. Therefore, this section presents data for its well-characterized structural analogs, ephedrine and pseudoephedrine, to provide a comparative context for its expected potency and efficacy.

Table 1: Adrenergic Receptor Binding Affinities (Ki in nM) of Analogous Compounds

| Compound | α1-Adrenergic | α2-Adrenergic | β1-Adrenergic | β2-Adrenergic |

| Ephedrine | >10,000 | >10,000 | ~1,400 | ~2,300 |

| Pseudoephedrine | Negligible | Negligible | Negligible | Negligible |

Note: Higher Ki values indicate lower binding affinity. The data for ephedrine suggests weak direct receptor agonism, while pseudoephedrine's effects are almost exclusively indirect.

Table 2: Norepinephrine Transporter (NET) Inhibition Data of Analogous Compounds

| Compound | IC50 (nM) |

| Ephedrine | ~4,800 |

| Pseudoephedrine | ~3,500 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of norepinephrine reuptake.

Pharmacokinetics (Comparative Analysis)

The pharmacokinetic profile of this compound is not well-documented. The following table summarizes key pharmacokinetic parameters for ephedrine and pseudoephedrine to provide an estimated profile.

Table 3: Pharmacokinetic Parameters of Analogous Compounds

| Parameter | Ephedrine | Pseudoephedrine |

| Bioavailability | ~85% | ~90% |

| Half-life (t½) | 3-6 hours | 9-16 hours |

| Metabolism | Minimally hepatic | Minimally hepatic |

| Excretion | Primarily renal (unchanged) | Primarily renal (unchanged) |

Pharmacodynamics and Physiological Effects

Based on its presumed mechanism of action as a sympathomimetic agent, this compound is expected to elicit a range of physiological effects, primarily impacting the cardiovascular and central nervous systems.

Cardiovascular Effects

The cardiovascular effects are anticipated to be a result of both direct stimulation of cardiac β1-adrenergic receptors and peripheral α1-adrenergic receptors, as well as the indirect release of norepinephrine.

Table 4: Expected Cardiovascular Effects

| Parameter | Expected Effect | Mechanism |

| Heart Rate | Increase (Tachycardia) | β1-adrenergic receptor stimulation |

| Blood Pressure | Increase (Hypertension) | α1-adrenergic receptor-mediated vasoconstriction and increased cardiac output |

| Cardiac Output | Increase | β1-adrenergic receptor stimulation leading to increased heart rate and contractility |

Central Nervous System (CNS) Effects

As a phenethylamine derivative, this compound is likely to cross the blood-brain barrier and exert stimulant effects on the CNS. These effects are primarily due to the increased availability of norepinephrine in the brain. Expected CNS effects include increased alertness, reduced fatigue, and potential for insomnia and anxiety at higher doses.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of sympathomimetic amines like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [¹²⁵I]-Iodocyanopindolol for β receptors).

-

Test compound (this compound).

-

Non-specific binding control (e.g., phentolamine for α receptors, propranolol for β receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a method to measure the potency of a test compound in inhibiting the norepinephrine transporter (NET).

Materials:

-

Cells endogenously or recombinantly expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

[³H]-Norepinephrine.

-

Test compound (this compound).

-

Known NET inhibitor as a positive control (e.g., desipramine).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate the hNET-expressing cells in a suitable multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control compounds for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Lysis and Quantification: Lyse the cells and measure the amount of [³H]-Norepinephrine taken up using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake for each concentration of the test compound and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

This compound is a sympathomimetic amine with a pharmacological profile that is likely to be similar to that of ephedrine and pseudoephedrine. Its mechanism of action is expected to involve both direct agonism at adrenergic receptors and indirect effects through the release and reuptake inhibition of norepinephrine. While specific quantitative data for this compound remains scarce, the provided comparative data and experimental protocols offer a solid foundation for its further investigation. The signaling pathways and workflows visualized in this guide provide a clear framework for understanding its potential cellular and systemic effects. This technical guide serves as a starting point for researchers and drug development professionals interested in the further characterization and potential applications of this and similar sympathomimetic compounds.

References

3-(Methylamino)-1-phenylpropan-1-ol: A Comprehensive Technical Guide for Pharmaceutical Intermediates

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral amino alcohol that serves as a pivotal intermediate in the synthesis of several widely prescribed pharmaceutical drugs. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the manufacturing of key active pharmaceutical ingredients (APIs) such as Fluoxetine and Atomoxetine. This document aims to be a valuable resource for researchers, chemists, and professionals involved in drug discovery, development, and manufacturing.

Introduction

This compound, also known by synonyms such as N-methyl-3-hydroxy-3-phenylpropylamine, is an aromatic amino alcohol.[1][2] Its molecular structure contains two chiral centers, leading to four possible stereoisomers.[3] The specific stereochemistry of this intermediate is of paramount importance in the synthesis of enantiopure pharmaceuticals.[3] For instance, the (1R) enantiomer is a designated intermediate in the production of (R)-Atomoxetine, a non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[3] Furthermore, this compound is a key precursor in the synthesis of Fluoxetine hydrochloride (Prozac), a widely used antidepressant.[1][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various synthetic processes.

| Property | Value | Reference |

| CAS Number | 42142-52-9 | [1][4][7] |

| Molecular Formula | C₁₀H₁₅NO | [2][7] |

| Molecular Weight | 165.23 g/mol | [2][7] |

| Appearance | White to light yellow solid; off-white solid; white powder | [7][8][9] |

| Melting Point | 61-63 °C; 64 °C; 150-151 °C (for (1R) enantiomer) | [10][11][12] |

| Boiling Point | 286.1 °C at 760 mmHg; 170 °C at 31 mmHg | [11][12] |

| Density | 1.017 g/cm³ | [11][12] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [12] |

| Flash Point | 114.8 °C | [11][12] |

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for the preparation of this compound have been established. The choice of a particular method often depends on factors such as starting material availability, desired yield and purity, and scalability. The primary synthetic strategies include the reduction of propiophenone derivatives, reductive ring-opening of isoxazolidines, and the use of epoxy styrene derivatives.[1][4][8]

Synthesis via Mannich Reaction and Subsequent Reduction

A common and efficient method involves the Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride, followed by the reduction of the resulting 3-methylamino-1-propiophenone hydrochloride.[5][13]

Experimental Protocol:

Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride

-

In a closed container or autoclave, combine acetophenone, paraformaldehyde, and methylamine hydrochloride in a molar ratio of approximately 1:1.5:1.[13]

-

Add a suitable alcohol solvent, such as ethanol.[13]

-

Heat the reaction mixture to a temperature between 60-100°C.[5][13]

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) until the reaction is complete.[13]

-

Upon completion, concentrate the reaction solution to about one-third of its original volume.[5]

-

Cool the concentrated solution to induce crystallization of 3-methylamino-1-propiophenone hydrochloride.[5]

-

Collect the crystals by filtration.[5]

Step 2: Reduction of 3-methylamino-1-propiophenone hydrochloride

-

Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in water in a stainless steel autoclave.[5]

-

Add a Raney nickel catalyst. The weight of the catalyst can be between 1-10% of the weight of the starting material.[13]

-

Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas at a pressure of 0.3-1.5 MPa.[5][13]

-

Conduct the hydrogenation at a temperature between 25-80°C with stirring.[13]

-

Monitor the hydrogen uptake until the reaction is complete.[13]

-

The resulting product is a solution of 3-methylamino-1-phenylpropan-1-ol hydrochloride.[13]

Step 3: Isolation of this compound

-

Adjust the pH of the 3-methylamino-1-phenylpropan-1-ol hydrochloride solution to 9-14 using a base solution (e.g., 30% aqueous sodium hydroxide).[13]

-

Extract the aqueous solution with an organic solvent such as ethyl acetate.[13]

-

Recover the solvent from the combined organic extracts under reduced pressure to obtain the crude product.[13]

-

Recrystallize the crude product from cyclohexane to yield pure this compound.[5][13]

Synthesis via Reduction of 3-(methylamino)-1-phenyl-2-propen-1-one

Another documented method involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one with sodium borohydride.[14]

Experimental Protocol:

-

Dissolve 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid.[14]

-

Cool the solution to 5-10°C.[14]

-

Slowly add sodium borohydride to the cooled solution. A molar ratio of approximately 5.7:1 (sodium borohydride to the propenone) can be used.[14]

-

After the addition is complete, stir the reaction mixture for 30 minutes at the same temperature, followed by stirring for 3 hours at room temperature.[14]

-

Work up the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling.[14]

-

Extract the resulting mixture with ethyl acetate (3 times).[14]

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.[14]

-

Evaporate the solvent under reduced pressure to obtain 3-(methylamino)-1-phenyl-1-propanol as a yellow oil.[14] A yield of 77% has been reported for this method.[14]

Application in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of fluoxetine and atomoxetine.[1]

Synthesis of Fluoxetine

Fluoxetine is synthesized from 3-(methylamino)-1-phenyl-1-propanol through various synthetic methods.[14] The synthesis generally involves a nucleophilic substitution reaction where the hydroxyl group of the intermediate is replaced by a 4-(trifluoromethyl)phenoxy group.

Synthesis of Atomoxetine

Atomoxetine synthesis also utilizes this compound. The chirality of the intermediate is crucial, with the (1R) enantiomer being specifically used to produce (R)-Atomoxetine.[3]

Visualizations

Synthesis Workflow via Mannich Reaction and Reduction

References

- 1. nbinno.com [nbinno.com]

- 2. 3-METHYLAMINO-1-PHENYL-1-PROPANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound Research Chemical [benchchem.com]

- 4. 3-Hydroxy-N-methyl-3-phenyl-propylamine synthesis - chemicalbook [chemicalbook.com]

- 5. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

- 7. 3-Methylamino-1-phenylpropanol | CymitQuimica [cymitquimica.com]

- 8. 3-Hydroxy-N-methyl-3-phenyl-propylamine | 42142-52-9 [chemicalbook.com]

- 9. 3-methylamino-1-phenyl-propan-1ol - 42142-52-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 10. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 11. innospk.com [innospk.com]

- 12. chembk.com [chembk.com]

- 13. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 14. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

Role of 3-(methylamino)-1-phenylpropan-1-ol in atomoxetine synthesis

An In-Depth Technical Guide to the Role of 3-(Methylamino)-1-phenylpropan-1-ol in Atomoxetine Synthesis

Introduction

Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Unlike many ADHD medications, it is a non-stimulant therapeutic agent.[3] The synthesis of atomoxetine is a multi-step process where the efficiency and purity of key intermediates are paramount to the quality of the final active pharmaceutical ingredient (API).[1] Among the most critical of these precursors is This compound . This compound serves as a pivotal building block, providing the core structure necessary for the final drug molecule.[4]

Specifically, the chirality of this intermediate is of utmost importance. The biologically active enantiomer of atomoxetine is the (R)-isomer.[5] Consequently, the synthesis exclusively utilizes (R)-3-(methylamino)-1-phenylpropan-1-ol (also known as (R)-N-methyl-3-hydroxy-3-phenylpropylamine) to produce the enantiopure (R)-atomoxetine, which is nine times more effective than its (S)-enantiomer.[4][5][6] This guide details the central role of this intermediate, outlining the synthetic pathways, experimental protocols, and reaction parameters involved in its conversion to atomoxetine.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary and commercially adopted method for synthesizing atomoxetine from (R)-3-(methylamino)-1-phenylpropan-1-ol involves a nucleophilic aromatic substitution reaction.[7] In this key step, the hydroxyl group of the chiral amino alcohol acts as a nucleophile, displacing a halogen on an activated aromatic ring to form the characteristic aryloxy ether linkage of atomoxetine.

The overall transformation can be summarized as the etherification of (R)-3-(methylamino)-1-phenylpropan-1-ol with an ortho-substituted toluene, typically 2-fluorotoluene or 2-iodotoluene, in the presence of a strong base.[3][5]

Data Presentation: Reaction Parameters and Yields

The efficiency of the etherification step is highly dependent on the choice of reagents, solvent, and reaction conditions. The following table summarizes quantitative data from various cited protocols for the conversion of (R)-3-(methylamino)-1-phenylpropan-1-ol to atomoxetine.

| Reactant 2 | Base | Catalyst | Solvent | Temperature | Time (h) | Yield | Purity (ee) | Reference |

| 2-Fluorotoluene | Potassium tert-butoxide | - | DMSO | 60-90°C | 1-24 | High | Optically Pure | [5] |

| 2-Iodotoluene | Potassium Phosphate | Copper(I) Iodide | Toluene | Reflux | 24 | 83% (as HCl salt) | >99% | [3] |

Experimental Protocols

Below are detailed methodologies for the key etherification reaction, synthesized from established laboratory procedures.[3]

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol details the coupling reaction using 2-iodotoluene, catalyzed by copper(I) iodide.

Apparatus:

-

A 3-necked 100 mL glass reactor equipped with a reflux condenser and magnetic stirrer.

Reagents:

-

(3R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee): 15 g (90.8 mmol)

-

Potassium Phosphate: 28.9 g (136.2 mmol)

-

Copper(I) Iodide: 1.73 g (9.8 mmol, 10 mol-%)

-

2-Iodotoluene: 12.8 mL (100 mmol)

-

Toluene: 60 mL

Procedure:

-

Flush the reactor with nitrogen for 15 minutes.

-

Charge the reactor with (3R)-N-methyl-3-hydroxy-3-phenylpropylamine, potassium phosphate, and copper(I) iodide.[3]

-

Add 60 mL of toluene to create a suspension and stir for 5 minutes.[3]

-

Add 12.8 mL of 2-iodotoluene to the reaction mixture.[3]

-

Heat the mixture to reflux and maintain for 24 hours.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature and filter, washing the solid residue with toluene.[3]

-

Combine the filtrate and washings, add 75 mL of water, and stir for 10 minutes.[3]

-

Separate the aqueous phase and adjust its pH to 1-2 with 30% HCl.[3]

-

To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.[3]

-

Extract the basic aqueous phase with toluene.

-

Evaporate the combined organic phases under reduced pressure to yield crude atomoxetine as an oil (approx. 25 g).[3]

-

-

Salt Formation and Recrystallization:

-

Redissolve the oil in 80 mL of toluene and warm to 80°C.

-

Add 36 g of a 10% HCl-ethyl acetate solution dropwise, causing a white solid to precipitate.[3]

-

After cooling for 5 hours at room temperature, filter the suspension and dry the residue under vacuum at ~50°C to yield Atomoxetine hydrochloride (approx. 22 g, 83% yield).[3]

-

For further purification, recrystallize the salt from isopropanol to achieve >99% enantiomeric excess (ee).[7]

-

Conclusion

(R)-3-(methylamino)-1-phenylpropan-1-ol is not merely an intermediate but a cornerstone in the synthesis of atomoxetine. Its pre-defined stereocenter is essential for constructing the biologically active (R)-enantiomer of the final drug, thereby ensuring its therapeutic efficacy in treating ADHD.[1][4] The most common synthetic route relies on a robust nucleophilic aromatic substitution to form the key aryloxy ether bond. The careful execution of this reaction, followed by purification and salt formation, allows for the efficient and stereospecific production of high-purity Atomoxetine hydrochloride, highlighting the indispensable role of its chiral precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. benchchem.com [benchchem.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]

- 6. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 7. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-(methylamino)-1-phenylpropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylamino)-1-phenylpropan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt of significant interest in medicinal chemistry and pharmacology.[1] It is recognized as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antidepressant fluoxetine and the ADHD medication atomoxetine.[1] Structurally similar to naturally occurring sympathomimetic agents like ephedrine, its pharmacological activity is primarily attributed to its interaction with the adrenergic system.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and pharmacological profile of this compound hydrochloride, intended for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound hydrochloride are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [1] |

| IUPAC Name | (1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride | [1] |

| CAS Number | 137999-85-0 | [1] |

| Melting Point | Data not available for the hydrochloride salt. The precursor, 3-methylamino-1-phenylpropan-1-one hydrochloride, has a melting point of 139-141 °C. | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO and Methanol (Slightly). Recrystallization is possible from an ethanol/water mixture (7:3 v/v), indicating solubility in this solvent system. | [1] |

| pKa (Predicted) | 14.24 ± 0.20 | [4] |

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through several routes. The most common methods involve the reduction of a ketone precursor.

Synthesis via Reductive Amination of a Propenone Intermediate

This widely documented method involves a multi-step process starting from acetophenone.

Experimental Protocol:

-

Claisen Condensation: Acetophenone is reacted with ethyl formate in the presence of a strong base like sodium ethoxide under anhydrous conditions at 0-5 °C to form benzoylacetaldehyde sodium salt.[1]

-

Methylamine Condensation: The crude benzoylacetaldehyde sodium salt is then condensed with methylamine hydrochloride in a suitable solvent such as isopropanol. A 1:1.2 molar ratio of the ketone to methylamine hydrochloride is often used to optimize the conversion to 1-phenyl-3-methylamino-1-propen-1-one.[1]

-

Reduction of the Propenone: The resulting 1-phenyl-3-methylamino-1-propen-1-one is reduced to this compound. This can be achieved through two primary methods:

-

Sodium Borohydride Reduction: The propenone is dissolved in glacial acetic acid, and sodium borohydride is added portion-wise at a controlled temperature of 5-10 °C.[5] Alternatively, methanol can be used as a solvent.[1]

-

Catalytic Hydrogenation: For larger scale synthesis, catalytic hydrogenation is often preferred. Raney nickel or palladium on carbon are common catalysts, used under a hydrogen pressure of 0.3-1.5 MPa at a temperature of 25-80 °C.[1][6]

-

-

Work-up and Purification: Following the reduction, the reaction mixture is worked up, typically involving neutralization with a base (e.g., sodium hydroxide), extraction with an organic solvent like ethyl acetate, and subsequent washing and drying of the organic phase.[5]

-

Salt Formation and Recrystallization: The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a solvent like ether.[5] The final product can be purified by recrystallization from a solvent mixture such as ethanol/water (7:3 v/v) to achieve a purity of over 98%.[1]

Caption: Synthesis workflow via reductive amination of a propenone intermediate.

One-Pot Synthesis from Acetophenone

A more direct route involves a Mannich-type reaction followed by reduction.

Experimental Protocol:

-

Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in a closed container using an alcohol solvent (e.g., ethanol, methanol, or isopropanol) at a temperature of 60-100 °C.[6] The molar ratio of the reactants can be varied, for instance, 1:1.5:1 (acetophenone:paraformaldehyde:monomethylamine hydrochloride).[6]

-

Isolation of Intermediate: The reaction mixture is concentrated, cooled, and crystallized to yield 3-methylamino-1-phenylpropanone hydrochloride.[6]

-

Reduction: The isolated ketone intermediate is then reduced to the final product using catalytic hydrogenation with a Raney nickel catalyst in water. The reaction is carried out under a hydrogen pressure of 0.3-1.5 MPa and at a temperature of 25-80 °C.[6]

-

Work-up and Purification: The pH of the resulting solution is adjusted to 9-14 with a base, followed by extraction with an organic solvent. The solvent is then recovered, and the crude product is recrystallized from a solvent like cyclohexane to yield the purified free base.[6] The hydrochloride salt can then be formed as previously described.

References

- 1. This compound;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

- 2. Ephedrine - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

A Technical Guide to Quantum-Mechanical Conformer Analysis of 3-(methylamino)-1-phenylpropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For flexible molecules such as 3-(methylamino)-1-phenylpropan-1-ol, a key precursor in the synthesis of pharmaceuticals like Atomoxetine, a thorough understanding of its conformational landscape is critical.[1] This technical guide outlines a comprehensive workflow for the conformational analysis of this compound using quantum-mechanical calculations. It details the theoretical background, computational protocols, and data interpretation necessary to identify stable conformers and characterize the potential energy surface. This guide serves as a methodological blueprint for researchers in computational chemistry and drug development engaged in the structural analysis of pharmacologically relevant molecules.

Introduction: The Significance of Conformational Analysis

This compound is a chiral amino alcohol whose structure is central to its role as a synthetic intermediate.[1] The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements, or conformers. Each conformer exists at a different potential energy, and the relative population of these conformers at equilibrium can significantly influence the molecule's properties and its interactions with biological targets.

Quantum mechanics (QM) provides a highly accurate framework for modeling molecular structures and energies, surpassing the limitations of classical force fields.[2] By employing QM methods, particularly Density Functional Theory (DFT), it is possible to rigorously explore the potential energy surface (PES) of a molecule to locate its energy minima, which correspond to stable conformers.[3][4] This analysis yields crucial insights into:

-

Most Stable Geometries: Identifying the lowest energy, and thus most populated, conformers in a given environment.

-

Intramolecular Interactions: Quantifying non-covalent interactions, such as hydrogen bonds between the hydroxyl and amino groups, that stabilize specific conformations.

-

Rotational Energy Barriers: Calculating the energy required to interconvert between different conformers.

-

Pharmacophore Modeling: Understanding the spatial arrangement of key functional groups, which is essential for designing molecules that fit into a specific receptor binding site.

This guide provides a standardized protocol for conducting such an analysis on this compound.

Experimental Protocols: A Computational Workflow

The conformational analysis of this compound is a multi-step computational process. It begins with a broad search for potential conformers and proceeds to high-accuracy calculations for the most promising candidates. A general workflow is visualized below, followed by a detailed description of each step.

Initial 3D Structure Generation

The process begins with the generation of a starting 3D structure of this compound. This can be done using any standard molecular building software (e.g., Avogadro, ChemDraw). The chirality at C1 should be defined if a specific stereoisomer (e.g., (1R)) is being studied.

Conformational Search

A systematic or stochastic search of the conformational space is performed to generate a large pool of candidate structures.[5]

-

Method: Molecular Mechanics (MM) force fields (e.g., MMFF94) are typically used for this step due to their computational efficiency.

-

Procedure: The key dihedral angles (e.g., C-C bonds in the propyl chain, C-O bond, C-N bond) are systematically rotated. After each rotation, a geometry optimization is performed to find the nearest local energy minimum.

-

Software: Packages such as Spartan, MacroModel, or the open-source tool RDKit can be employed.

Filtering and Redundancy Removal

The initial search often generates thousands of conformers, many of which are duplicates or high-energy structures.

-

Procedure: Conformers are filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum found by MM). Subsequently, redundant structures are removed by comparing geometries, typically using a Root-Mean-Square Deviation (RMSD) cutoff.

DFT Geometry Optimization

The unique, low-energy conformers identified in the previous step are subjected to full geometry optimization using a more accurate quantum-mechanical method.

-

Method: Density Functional Theory (DFT) is the most common choice, offering a good balance of accuracy and computational cost.[6] A popular and well-benchmarked functional is B3LYP.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p) is generally sufficient for molecules of this size.[7] The larger basis set provides more flexibility for describing electron distribution, especially for systems with hydrogen bonding.

-

Software: This calculation is performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[5]

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory for each conformer. This step is critical for two reasons:

-

Verification of Minima: To confirm that the optimized structure is a true energy minimum, all calculated vibrational frequencies must be real (i.e., positive). The presence of an imaginary frequency indicates a saddle point (a transition state).[3]

-

Thermochemical Data: The frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary for calculating Gibbs free energies.

Thermochemical Calculation and Population Analysis

The final relative energies of the conformers are determined using the Gibbs free energy (G), which accounts for electronic energy, ZPVE, and thermal contributions at a standard temperature (e.g., 298.15 K).

The relative population of each conformer i (Pi) is then calculated using the Boltzmann distribution equation:

Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT)

where ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature in Kelvin.

Data Presentation and Interpretation

The quantitative results from the computational workflow should be summarized in a clear and structured manner to facilitate comparison and interpretation. The following tables present an illustrative example of how the final data would be organized.

Note: The data in Tables 1 and 2 are hypothetical and for illustrative purposes only.

Table 1: Illustrative Relative Energies and Populations of this compound Conformers

| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 0.00 | 75.4 |

| Conf-2 | 0.52 | 0.65 | 20.1 |

| Conf-3 | 1.89 | 1.95 | 3.5 |

| Conf-4 | 2.54 | 2.60 | 1.0 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Illustrative Key Dihedral Angles (°) for the Most Stable Conformers

| Conformer ID | τ1 (Ph-C1-C2-C3) | τ2 (C1-C2-C3-N) | τ3 (H-O-C1-C2) | Intramolecular H-Bond (O-H···N) Distance (Å) |

| Conf-1 | -65.8 | 178.5 | 55.2 | 2.15 |

| Conf-2 | 175.3 | -62.1 | 180.0 | 3.89 |

| Conf-3 | -68.1 | -60.5 | 60.1 | 4.01 |

Dihedral angles define the torsion around the central bonds of the molecule.

Interpretation of Results

-

Energy and Population: Table 1 shows that Conf-1 is the global minimum on the Gibbs free energy surface and is therefore the most abundant conformer at room temperature, comprising over 75% of the equilibrium population.

-

Structural Features: Table 2 provides the geometric parameters that differentiate the conformers. The key to interpreting these structures often lies in identifying stabilizing intramolecular interactions. For Conf-1, the short distance between the hydroxyl proton and the nitrogen atom strongly suggests a stabilizing intramolecular hydrogen bond. This interaction is likely the primary reason for its significant stability. In contrast, Conf-2 and Conf-3 adopt more extended conformations where such an interaction is absent, as indicated by the larger H-bond distance. The dihedral angles describe the relative orientations of the phenyl, hydroxyl, and methylamino groups.

Conclusion

The quantum-mechanical conformational analysis protocol detailed in this guide provides a robust framework for characterizing the three-dimensional structure of this compound. By leveraging DFT calculations, researchers can obtain accurate information on the relative stabilities, populations, and geometries of its conformers. These insights are invaluable for understanding the molecule's physical properties and for rational drug design, where knowledge of the bioactive conformation is a cornerstone of developing new and more effective therapeutic agents. The application of this workflow enables a deeper, structure-based understanding of flexible molecules in the drug discovery pipeline.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 4. researchgate.net [researchgate.net]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

An In-depth Technical Guide on the Sympathomimetic Activity of Phenylpropanolamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanolamine (PPA), a synthetic sympathomimetic amine, has a well-documented history as a nasal decongestant and appetite suppressant. Its pharmacological activity stems primarily from its indirect sympathomimetic action, potently stimulating the release of norepinephrine from presynaptic nerve terminals. This guide provides a comprehensive technical overview of the sympathomimetic activity of phenylpropanolamine and its stereoisomers. It delves into the quantitative data on their potency for monoamine release, their interaction with adrenergic receptors, and the detailed experimental protocols for characterizing these activities. Furthermore, this document illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Phenylpropanolamine, chemically known as β-hydroxyamphetamine, is a phenethylamine derivative with two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2S)-(+)-norpseudoephedrine (cathine), and (1S,2R)-(-)-norpseudoephedrine. The sympathomimetic effects of PPA are predominantly attributed to its ability to displace norepinephrine from storage vesicles in sympathetic neurons, thereby increasing its concentration in the synaptic cleft and enhancing adrenergic neurotransmission.[1] While direct interaction with adrenergic receptors was once postulated, current evidence indicates that PPA and its isomers have weak or negligible direct agonist activity at these receptors.[1][2] The stereochemistry of PPA isomers significantly influences their potency as norepinephrine and dopamine releasing agents. This guide will explore these nuances in detail.

Quantitative Data on Sympathomimetic Activity

The sympathomimetic activity of phenylpropanolamine stereoisomers is primarily defined by their potency in inducing the release of monoamine neurotransmitters. The following tables summarize the key quantitative data available in the literature.

Table 1: Potency of Phenylpropanolamine Stereoisomers for Monoamine Release

| Stereoisomer | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) |

| (1R,2S)-(-)-Norephedrine | 50 | >10,000 |

| (1S,2R)-(+)-Norephedrine | 137 | 1,400 |

| (1S,2S)-(+)-Norpseudoephedrine (Cathine) | 15.0 | 68.3 |

| (1R,2R)-(-)-Norpseudoephedrine | 30.1 | 294 |

Data sourced from Rothman et al., 2003.

Table 2: Binding Affinity (Ki in µM) of Phenylpropanolamine Stereoisomers at Adrenergic Receptors

| Stereoisomer | α1A-Adrenergic Ki (µM) | α2A-Adrenergic Ki (µM) | α2C-Adrenergic Ki (µM) | β-Adrenergic |

| (1R,2S)-(-)-Norephedrine | 11.2[3] | 3.0[3] | >10[3] | Negligible Activity[2] |

| (1S,2R)-(+)-Norephedrine | Data not available | Data not available | Data not available | Negligible Activity[2] |

| (1S,2S)-(+)-Norpseudoephedrine (Cathine) | Data not available | Data not available | Data not available | Negligible Activity[2] |

| (1R,2R)-(-)-Norpseudoephedrine | Data not available | Data not available | Data not available | Negligible Activity[2] |

Signaling Pathways

The sympathomimetic effects of phenylpropanolamine are mediated through the activation of adrenergic signaling pathways, subsequent to the release of norepinephrine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the sympathomimetic activity of phenylpropanolamines.

Monoamine Release Assay

Objective: To determine the potency (EC50) of phenylpropanolamine stereoisomers to induce the release of norepinephrine or dopamine from cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (NET) or dopamine transporter (DAT).

-

[³H]-Norepinephrine or [³H]-Dopamine.

-

Phenylpropanolamine stereoisomers.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Cell Culture: Culture NET- or DAT-expressing HEK293 cells in appropriate media to near confluence in 96-well plates.

-

Loading: Wash the cells with assay buffer and then incubate with [³H]-norepinephrine or [³H]-dopamine in assay buffer for 30-60 minutes at 37°C to allow for uptake into the cells.

-

Washing: After loading, wash the cells multiple times with assay buffer to remove extracellular radioligand.

-

Compound Addition: Add varying concentrations of the phenylpropanolamine stereoisomers to the wells. Include a vehicle control and a positive control (e.g., amphetamine).

-

Release: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter release.

-

Sample Collection: Collect the supernatant from each well, which contains the released radiolabeled neurotransmitter.

-